4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one
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Overview
Description
4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of methoxymethoxy and dimethyl groups attached to the thiophene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylthiophene-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the thiophene ring.
Scientific Research Applications
4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The dimethyl groups can influence the compound’s steric properties, affecting its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar in structure due to the methoxy group but differs in the core aromatic system.
3-Methoxy-4-methylbenzoic acid: Shares the methoxy and methyl groups but has a different core structure.
4-Methoxyphenol: Contains a methoxy group but lacks the thiophene ring
Uniqueness
4-(Methoxymethoxy)-3,5-dimethylthiophen-2(5H)-one is unique due to the combination of the thiophene ring with methoxymethoxy and dimethyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
873801-68-4 |
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Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
3-(methoxymethoxy)-2,4-dimethyl-2H-thiophen-5-one |
InChI |
InChI=1S/C8H12O3S/c1-5-7(11-4-10-3)6(2)12-8(5)9/h6H,4H2,1-3H3 |
InChI Key |
ZBEVZNZFUHUVMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=O)S1)C)OCOC |
Origin of Product |
United States |
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